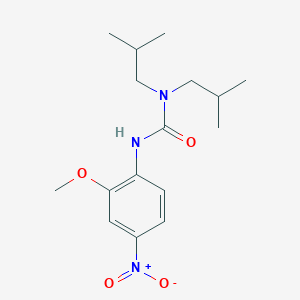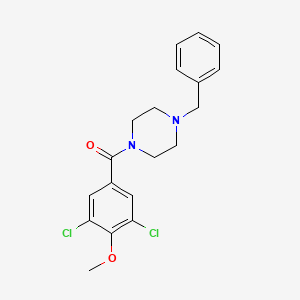![molecular formula C18H16Cl2F3N3O B4119798 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4119798.png)
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as DTCPA, is a compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and has been found to have potential therapeutic applications in various fields.
Mechanism of Action
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as a selective antagonist for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. By binding to the sigma-1 receptor, 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide modulates its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been found to have various biochemical and physiological effects, including modulation of intracellular calcium signaling, regulation of ion channels, and modulation of protein folding. It has also been found to have anxiolytic and antidepressant effects, as well as potential anticancer effects.
Advantages and Limitations for Lab Experiments
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, including further studies on its mechanism of action and physiological effects, as well as its potential therapeutic applications in various fields. Future studies should also focus on the safety and efficacy of 4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, particularly in the context of its potential therapeutic applications.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have potential applications in the field of neuropharmacology, particularly in the treatment of anxiety and depression. It has also been found to have potential applications in the field of oncology, particularly in the treatment of cancer.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-14-6-5-12(11-15(14)20)25-7-9-26(10-8-25)17(27)24-16-4-2-1-3-13(16)18(21,22)23/h1-6,11H,7-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPHFGQZJMCDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[1-(1-adamantyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4119726.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B4119733.png)

![methyl 2-({[(4-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4119762.png)


![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4119801.png)
![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)

![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)